molecular formula C25H27N5O6S B4317949 ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE

ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE

Cat. No.: B4317949
M. Wt: 525.6 g/mol
InChI Key: MMXHJVBCTFJKFG-UHFFFAOYSA-N
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Description

Ethyl 5-{[({[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]methyl}-2-furoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine derivative, followed by the introduction of the thioacetyl group. The final step involves the coupling of the furoate moiety to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[({[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]methyl}-2-furoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in studying biochemical pathways.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may serve as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the biological context and the specific targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE include other purine derivatives and furoate esters. Examples include:

  • 1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl derivatives
  • Furoate esters with different substituents

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 5-[[[2-[1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O6S/c1-5-35-23(33)18-11-10-17(36-18)12-26-19(31)14-37-24-27-21-20(22(32)29(4)25(34)28(21)3)30(24)13-16-9-7-6-8-15(16)2/h6-11H,5,12-14H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXHJVBCTFJKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)CSC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE
Reactant of Route 2
ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE
Reactant of Route 3
ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-{[(2-{[1,3-DIMETHYL-7-(2-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]METHYL}-2-FUROATE

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